molecular formula C16H22N2O4 B3245259 1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid CAS No. 167263-07-2

1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B3245259
CAS No.: 167263-07-2
M. Wt: 306.36 g/mol
InChI Key: IMBSBBYXUJKHRR-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.15795719 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preparation of Orthogonally Protected Amino Acids

1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid is used in the synthesis of orthogonally protected amino acids. These amino acids, like lysine analogs, play a crucial role in various biochemical applications, including peptide synthesis and protein modification (Hammarström et al., 2005).

Formation of Heterocyclic Compounds

The compound is also involved in the formation of heterocyclic compounds, which are significant in medicinal chemistry. For instance, it contributes to the creation of dipeptides with heterochiral sequences (Didierjean et al., 2002).

Palladium-Catalyzed Coupling Reactions

It has applications in palladium-catalyzed coupling reactions. These reactions are fundamental in organic synthesis, creating various complex molecules (Wustrow & Wise, 1991).

[2 + 1] Mixed Ligand Concept

The compound is used in mixed ligand fac-tricarbonyl complexes, playing a pivotal role in labeling bioactive molecules. This application is significant in radiopharmaceutical research (Mundwiler et al., 2004).

Pfitzinger Reaction

In the field of organic chemistry, this compound is involved in the Pfitzinger reaction, which synthesizes quinoline-carboxylic acids, crucial for developing pharmaceuticals (Moskalenko et al., 2011).

Synthesis of Bioactive Compounds

The compound serves as an intermediate in synthesizing biologically active compounds like crizotinib, a therapeutic agent in cancer treatment (Kong et al., 2016).

Asymmetric Synthesis

It is crucial in the asymmetric synthesis of compounds like cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in developing protein kinase inhibitors (Hao et al., 2011).

Substituted Piperidines Synthesis

This compound aids in synthesizing substituted piperidines from serine, essential for creating a range of amines with a substituted piperidine unit (Acharya & Clive, 2010).

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-2-ylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-7-16(8-11-18,13(19)20)12-6-4-5-9-17-12/h4-6,9H,7-8,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBSBBYXUJKHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30707717
Record name 1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167263-07-2
Record name 1-(tert-Butoxycarbonyl)-4-(pyridin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30707717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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